molecular formula C23H20N2O6 B5168045 5'-BENZYL 3'-METHYL 6'-AMINO-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-3',5'-DICARBOXYLATE

5'-BENZYL 3'-METHYL 6'-AMINO-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-3',5'-DICARBOXYLATE

Cat. No.: B5168045
M. Wt: 420.4 g/mol
InChI Key: WQNWNWNMGCDHHN-UHFFFAOYSA-N
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Description

5’-Benzyl 3’-Methyl 6’-Amino-2’-Methyl-2-Oxo-1,2-Dihydrospiro[Indole-3,4’-Pyran]-3’,5’-Dicarboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indole and pyran rings in this compound contribute to its significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Benzyl 3’-Methyl 6’-Amino-2’-Methyl-2-Oxo-1,2-Dihydrospiro[Indole-3,4’-Pyran]-3’,5’-Dicarboxylate typically involves multi-step reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyran ring can be formed through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the spiro compound. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining attention in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5’-Benzyl 3’-Methyl 6’-Amino-2’-Methyl-2-Oxo-1,2-Dihydrospiro[Indole-3,4’-Pyran]-3’,5’-Dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 5’-Benzyl 3’-Methyl 6’-Amino-2’-Methyl-2-Oxo-1,2-Dihydrospiro[Indole-3,4’-Pyran]-3’,5’-Dicarboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Benzyl 3’-Methyl 6’-Amino-2’-Methyl-2-Oxo-1,2-Dihydrospiro[Indole-3,4’-Pyran]-3’,5’-Dicarboxylate is unique due to its specific combination of the indole and pyran rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-O'-benzyl 5-O'-methyl 2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6/c1-13-17(20(26)29-2)23(15-10-6-7-11-16(15)25-22(23)28)18(19(24)31-13)21(27)30-12-14-8-4-3-5-9-14/h3-11H,12,24H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNWNWNMGCDHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OCC4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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